
5-Methyl-2-(trimethylsilyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trimethylsilyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trimethylsilyl)-2H-tetrazole typically involves the reaction of 5-methyl-2H-tetrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
5-Methyl-2H-tetrazole+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trimethylsilyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Products include tetrazole oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
5-Methyl-2-(trimethylsilyl)-2H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of other tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trimethylsilyl)-2H-tetrazole involves its interaction with molecular targets and pathways in biological systems. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-trimethylsilyl-pyridine: Similar in structure but contains a pyridine ring instead of a tetrazole ring.
2-Trimethylsilyl-indole: Contains an indole ring with a trimethylsilyl group at the 2-position.
2-Trimethylsilyl-thiazole: Contains a thiazole ring with a trimethylsilyl group at the 2-position.
Uniqueness
5-Methyl-2-(trimethylsilyl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring and the trimethylsilyl group makes it a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
94111-17-8 |
|---|---|
Molecular Formula |
C5H12N4Si |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
trimethyl-(5-methyltetrazol-2-yl)silane |
InChI |
InChI=1S/C5H12N4Si/c1-5-6-8-9(7-5)10(2,3)4/h1-4H3 |
InChI Key |
XWRUEIBZGMUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)
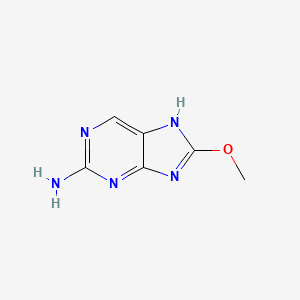
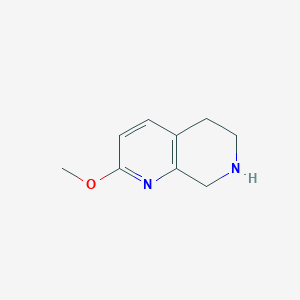
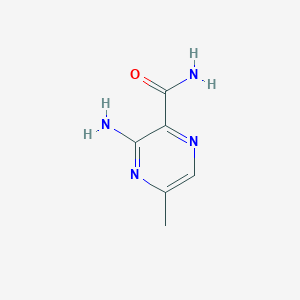
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
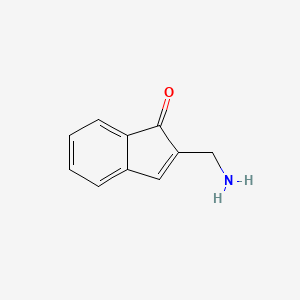
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
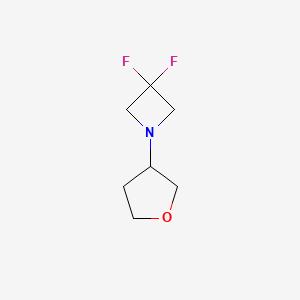
![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
